molecular formula C30H22Cl2SiZr B13814915 CID 102600884

CID 102600884

Katalognummer: B13814915
Molekulargewicht: 572.7 g/mol
InChI-Schlüssel: JDNBQZBMJJUMEJ-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 102600884” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 102600884 involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures to ensure high purity and yield. The process may include multiple purification steps, such as crystallization, distillation, and chromatography, to remove impurities and achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

CID 102600884 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

CID 102600884 has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of CID 102600884 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 102600884 include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to analogous chemical behaviors .

Uniqueness

This compound stands out due to its unique combination of chemical properties, making it suitable for specific applications that other compounds may not fulfill. Its distinct reactivity and interaction with biological targets highlight its potential in various fields of research and industry .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties, diverse reactivity, and promising mechanism of action make it a valuable subject of study. Continued research and development will further uncover its capabilities and applications.

Eigenschaften

Molekularformel

C30H22Cl2SiZr

Molekulargewicht

572.7 g/mol

InChI

InChI=1S/C30H22Si.2ClH.Zr/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30;;;/h1-22H;2*1H;/q;;;+2/p-2

InChI-Schlüssel

JDNBQZBMJJUMEJ-UHFFFAOYSA-L

Kanonische SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([C]3[CH][CH][CH][CH]3)[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.